molecular formula C8H15Cl2N3O B2617086 (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride CAS No. 2059909-26-9

(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride

Katalognummer B2617086
CAS-Nummer: 2059909-26-9
Molekulargewicht: 240.13
InChI-Schlüssel: HVNWDBKJTWJJSL-GPJOBVNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride, also known as MI-3, is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. This compound has been widely used in scientific research for its potential in treating various types of cancer. In

Wirkmechanismus

MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride binds to the hydrophobic pocket of MDM2, which disrupts the MDM2-p53 interaction and prevents the degradation of p53. This results in the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, leukemia, and lymphoma. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride in lab experiments is its specificity for the MDM2-p53 interaction, which allows for the selective inhibition of this pathway. (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride also has good solubility in water and other common solvents, making it easy to handle in the lab. However, one limitation is that (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride may not be effective in all types of cancer, and its efficacy may vary depending on the genetic makeup of the cancer cells.

Zukünftige Richtungen

There are several future directions for the use of (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride in cancer therapy. One potential direction is the development of (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride analogs with improved potency and selectivity for the MDM2-p53 interaction. Another direction is the combination of (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Additionally, (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride may be used in combination with other small molecule inhibitors to target multiple pathways involved in cancer progression.

Synthesemethoden

(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride is synthesized through a multi-step process that involves the reaction of 1-methylimidazole-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (2R,3R)-2-amino-3-hydroxybutanoic acid to obtain the desired product, (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride has been extensively studied for its potential in treating various types of cancer, including breast cancer, leukemia, and lymphoma. It works by inhibiting the interaction between MDM2 and p53, which leads to the stabilization and activation of p53, a tumor suppressor protein. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.

Eigenschaften

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNWDBKJTWJJSL-GPJOBVNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.